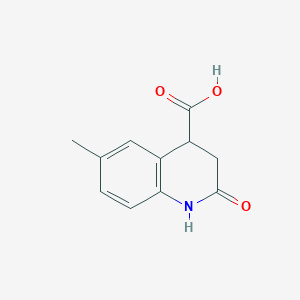
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H11NO3. It is a derivative of tetrahydroquinoline, a structure known for its presence in various natural and synthetic compounds with significant biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methyl arenes as surrogates of aldehydes, with in situ generation of urea and lactic acid as a green catalyst in solvent-free conditions via the Biginelli reaction . This method is advantageous due to its eco-friendly approach and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including Raney nickel, zinc in formic acid, or tin in hydrochloric acid.
Catalysts: Such as Lewis acids (e.g., BF3·Et2O) and other metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with Raney nickel can yield cis isomers of tetrahydroquinoline derivatives .
科学研究应用
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application. Generally, it may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effect .
相似化合物的比较
Similar Compounds
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the carboxylic acid functional group provides distinct properties compared to its analogs, making it a valuable compound for various applications.
生物活性
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 855165-89-8) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and research findings.
The molecular formula for this compound is C11H11NO3, with a molecular weight of 205.21 g/mol. The compound features a tetrahydroquinoline structure known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 855165-89-8 |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : It has shown effective antibacterial activity against Escherichia coli with an MIC of approximately 50 mg/mL .
- Mechanism : The antimicrobial action may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Anticancer Potential
The compound's derivatives are being investigated for their anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the tetrahydroquinoline structure enhance its efficacy against breast and colon cancer cells .
Neuroprotective Effects
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives are also being explored for neuroprotective effects:
- Mechanism of Action : These compounds may influence neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One effective method includes:
- Biginelli Reaction : Utilizing methyl arenes as aldehyde surrogates in the presence of urea and lactic acid under solvent-free conditions.
- Catalysis : Transition metal catalysts (e.g., Pd, Cu) can enhance reaction yields and selectivity during synthesis .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives:
- Findings : Compounds similar to 6-Methyl-2-oxo demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships indicating that specific substitutions on the quinoline ring significantly enhance antibacterial properties .
Neuroprotection Research
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives:
属性
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPUEDLUPIYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














